molecular formula C10H12N2O2 B049578 N,N'-dimethylphthalamide CAS No. 19532-98-0

N,N'-dimethylphthalamide

Cat. No. B049578
M. Wt: 192.21 g/mol
InChI Key: OAJRKNFPHGSOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06348599B1

Procedure details

N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide [1.6] (4.1 g, 0.87 mmol) was dissolved in ethanolic methylamine (33 wt %, 8.02M, 10 ml). The colourless solution was stirred at room temperature for 3 days, during which time a thick white precipitate formed (N,N′-dimethylphthalamide). The mixture was filtered; the solid was washed with a little cold ethanol. The filtrate was evaporated under reduced pressure to give an oil; this was triturated with ether and dried under high vacuum to give the title compound [1.7] as a foam. Used without further purffication.
Name
N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1(=[O:29])[N:6]([CH2:7]CC[N+](CCCNC(OC(C)(C)C)=O)(C)C)[C:5](=[O:24])[C:4]2=[CH:25][CH:26]=[CH:27][CH:28]=[C:3]12.[CH3:30][NH2:31]>>[CH3:30][NH:31][C:5](=[O:24])[C:4]1[C:3](=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:2]([NH:6][CH3:7])=[O:29] |f:0.1|

Inputs

Step One
Name
N-(phthalimidopropyl)-N-((t-butoxycarbonylamino)propyl)-N,N-dimethylammonium bromide
Quantity
4.1 g
Type
reactant
Smiles
[Br-].C1(C=2C(C(N1CCC[N+](C)(C)CCCNC(=O)OC(C)(C)C)=O)=CC=CC2)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The colourless solution was stirred at room temperature for 3 days, during which time a thick white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CNC(C=1C(C(=O)NC)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.